Welcome to the BenchChem Online Store!
molecular formula C21H32O5 B8497974 8-Acetyl-12-hydroxy-13-phenoxytridecanoic acid CAS No. 63247-54-1

8-Acetyl-12-hydroxy-13-phenoxytridecanoic acid

Cat. No. B8497974
M. Wt: 364.5 g/mol
InChI Key: JVZOTTHNPONMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04020177

Procedure details

The synthesis of this compound is carried out by the procedure of Example 10 except that an equivalent amount of phenol is substituted for the 4-tert-butylphenol of Example 10. The title compound is obtained as a colorless viscous oil after purification by silica gel column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-tert-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[C:8]([CH:11]([CH2:21][CH2:22][CH2:23][CH:24]([OH:37])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30](C(C)(C)C)=[CH:29][CH:28]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=[O:10])[CH3:9]>>[C:8]([CH:11]([CH2:21][CH2:22][CH2:23][CH:24]([OH:37])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
4-tert-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(CCCCCCC(=O)O)CCCC(COC1=CC=C(C=C1)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CCCCCCC(=O)O)CCCC(COC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.